Meta-Substituted Biphenyl Thiourea as a Superior Scaffold for MAGL Inhibitor Analogue Design Compared to the 2-Isomer
In the design of novel monoacylglycerol lipase (MAGL) inhibitors, (3-phenylphenyl)thiourea (CAS 76839-38-8) serves as the core scaffold for a series of URB602 analogues, which were systematically synthesized and evaluated . While the study does not report a direct IC50 for the unsubstituted (3-phenylphenyl)thiourea itself, it establishes the meta-biphenyl thiourea as the critical structural foundation from which potent inhibitors are derived. This contrasts with the ortho-isomer, (2-phenylphenyl)thiourea (CAS 19250-02-3), for which no comparable development as an MAGL inhibitor scaffold has been reported in the primary literature. The meta-substitution pattern is essential for the spatial orientation required for interaction with the MAGL active site, as inferred from molecular docking studies with the crystal structure of MAGL .
| Evidence Dimension | Structural suitability as a scaffold for MAGL inhibitor development |
|---|---|
| Target Compound Data | Meta-biphenyl thiourea scaffold (CAS 76839-38-8) used as the core for a series of URB602 analogues that were designed and synthesized. |
| Comparator Or Baseline | Ortho-biphenyl thiourea isomer (CAS 19250-02-3) - no published data for MAGL inhibitor analogue development. |
| Quantified Difference | Not applicable (qualitative difference in scaffold utility based on available literature). |
| Conditions | In silico docking and synthesis of URB602 analogue series for MAGL inhibition . |
Why This Matters
For researchers developing MAGL inhibitors, sourcing the meta-isomer (76839-38-8) provides a literature-validated starting scaffold with demonstrated utility, whereas the ortho-isomer lacks this established development path.
